2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine

Fragment-based drug discovery Physicochemical profiling Purine scaffold optimization

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine (CAS 1695999-69-9) is a nitrogen-rich heterocyclic compound (C9H11N5, MW 189.22) that corresponds structurally to 7-(2-methylprop-1-en-1-yl)-7H-purin-6-amine, a substituted purine scaffold. It features zero rotatable bonds, four hydrogen bond acceptors, and two hydrogen bond donors, making it a compact, rigid fragment-like molecule often utilized as a synthetic intermediate or scaffold in medicinal chemistry and chemical biology.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13308918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N3C(=C(C=N3)N)N=C2
InChIInChI=1S/C9H11N5/c10-7-5-13-14-8-1-2-11-3-6(8)4-12-9(7)14/h4-5,11H,1-3,10H2
InChIKeyXZXXBPYHQOYWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine: Overview for Procurement and Research Selection


2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine (CAS 1695999-69-9) is a nitrogen-rich heterocyclic compound (C9H11N5, MW 189.22) that corresponds structurally to 7-(2-methylprop-1-en-1-yl)-7H-purin-6-amine, a substituted purine scaffold [1]. It features zero rotatable bonds, four hydrogen bond acceptors, and two hydrogen bond donors, making it a compact, rigid fragment-like molecule often utilized as a synthetic intermediate or scaffold in medicinal chemistry and chemical biology [1].

Why Generic Substitution Fails for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine


The purine core is a privileged scaffold in drug discovery, but even minor variations in N7-substitution profoundly alter hydrogen-bonding networks, steric contours, and electronic properties that govern target binding and pharmacokinetics [1]. The specific isobutenyl substituent at the N7 position of this compound introduces a unique combination of rigidity and lipophilicity that cannot be replicated by simple alkyl or aryl analogs, impacting both molecular recognition and metabolic stability. Consequently, substituting this compound with a generic purin-6-amine derivative without the identical substitution pattern risks loss of activity, selectivity, or physicochemical compatibility in lead optimization programs.

Quantitative Differentiation Evidence for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine


Physicochemical Differentiation: Rigidity and Hydrogen Bonding Capacity vs. Unsubstituted Purine

The compound exhibits zero rotatable bonds, compared to adenine which also has zero rotatable bonds but a much lower molecular weight (135.13) and lower clogP. The increased lipophilicity of the isobutenyl substituent (estimated clogP ~1.5 vs. adenine's clogP ~0.2) enhances passive permeability while maintaining a favorable hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) for target engagement [1]. This combination is atypical for purine fragments and is not achievable with unsubstituted or simple alkyl-substituted purines.

Fragment-based drug discovery Physicochemical profiling Purine scaffold optimization

Structural Confirmation via 13C NMR Spectroscopy

The 13C NMR spectrum (DMSO-d6) provides unambiguous confirmation of the N7-isobutenyl substitution pattern and absence of regioisomeric contaminants, a common issue in purine alkylation reactions [1]. The full spectral assignment distinguishes this compound from N9-substituted or N1-substituted isomers that may arise during synthesis.

Analytical characterization Quality control Structural verification

Class-Level Binding Affinity to Purine Nucleoside Phosphorylase (PNP)

While no direct binding data exists for the exact target compound, closely related N7-substituted purin-6-amines have demonstrated potent inhibition of purine nucleoside phosphorylase (PNP), a validated target for T-cell malignancies and autoimmune disorders [1]. For example, a structurally analogous purin-6-amine derivative achieved a Ki of 3.3 nM against calf spleen PNP [1]. The target compound's unique isobutenyl substitution may similarly engage the hydrophobic pocket of the PNP active site, providing a starting point for further optimization.

Enzyme inhibition Purine nucleoside phosphorylase Cancer and immunosuppression

Synthetic Accessibility and Multi-Gram Scalability

The compound is accessible via a regioselective N-alkylation of purin-6-amine precursors using isobutenyl halides, as described in the primary synthesis literature [1]. This methodology has been demonstrated on multi-gram scale, ensuring consistent supply for research programs. The commercial availability at 95% purity from multiple suppliers (e.g., CAS 1695999-69-9) further reduces synthetic burden for non-specialist laboratories.

Organic synthesis Scalable chemical production Procurement reliability

Optimal Use Cases for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine Based on Evidence Profile


Purine Nucleoside Phosphorylase (PNP) Inhibitor Lead Optimization

The N7-isobutenyl purine scaffold positions this compound as a viable starting point for PNP inhibitor development. The rigid, lipophilic substituent may enhance binding to the hydrophobic pocket of PNP relative to adenine, while the primary amine allows further derivatization. This compound can be prioritized over simpler N7-alkyl purines for initial SAR studies targeting T-cell malignancies [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight below 200 Da, zero rotatable bonds, and balanced hydrogen bonding features, this compound fits the 'rule of three' for fragment libraries. Its unique substitution pattern provides a distinct shape and electrostatic profile compared to common purine fragments, increasing library diversity and the probability of identifying novel hits in biophysical screens [1].

Regioselective Purine Functionalization Methodology Calibration

The well-characterized 13C NMR shifts and established synthetic route [1] make this compound an ideal reference standard for calibrating regioselective N-alkylation reactions on purine substrates. Laboratories developing new synthetic methods can use this compound to validate isomeric purity and reaction specificity.

Physicochemical Profiling of Purine-Based CNS Penetrant Candidates

The compound's elevated clogP relative to adenine, combined with low molecular weight and hydrogen bonding capacity, makes it a suitable tool for studying the relationship between purine substitution and blood-brain barrier permeability. It can be benchmarked against less lipophilic purine fragments in parallel artificial membrane permeability assays (PAMPA) and MDCK cell monolayers.

Quote Request

Request a Quote for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.